1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-5-oxo core substituted with a 3-(methylsulfanyl)phenyl group at the 1-position and a carboxamide linkage to a 3-(4H-1,2,4-triazol-3-yl)phenyl group.
Properties
Molecular Formula |
C20H19N5O2S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-(3-methylsulfanylphenyl)-5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19N5O2S/c1-28-17-7-3-6-16(10-17)25-11-14(9-18(25)26)20(27)23-15-5-2-4-13(8-15)19-21-12-22-24-19/h2-8,10,12,14H,9,11H2,1H3,(H,23,27)(H,21,22,24) |
InChI Key |
QMTWJHNBDGAWHB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4=NC=NN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of a cyano group in a triazine precursor with a triazol-3-amine residue under solvent-free conditions . The reaction conditions often include elevated temperatures and the use of specific catalysts to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
The compound 1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, particularly in the development of pharmaceuticals, as well as its potential biological activities.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety is known for its ability to inhibit fungal growth and has been utilized in various antifungal medications. Studies have shown that derivatives similar to the compound exhibit activity against a range of pathogens, including bacteria and fungi, which positions them as potential candidates for new antimicrobial agents .
Anticancer Properties
Compounds with similar structures have been evaluated for their anticancer effects. The incorporation of the pyrrolidine and triazole rings has been linked to the inhibition of cancer cell proliferation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms, such as disrupting cell cycle progression or inducing oxidative stress .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Research on related pyrrolidine derivatives has indicated that they can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators, offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
A study conducted on similar triazole-containing compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the methylsulfanyl group enhanced the compound's efficacy by improving its solubility and permeability through bacterial membranes .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that compounds with structural similarities to 1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide exhibited cytotoxic effects at micromolar concentrations. Mechanistic studies suggested that these compounds could activate apoptotic pathways through caspase activation and reactive oxygen species generation .
Case Study 3: Inhibition of Inflammatory Pathways
Research focusing on the anti-inflammatory potential of related compounds showed promising results in animal models of inflammation. The compounds were able to significantly reduce edema and inflammatory markers in treated subjects compared to controls, suggesting their viability as therapeutic agents for inflammatory disorders.
Mechanism of Action
The mechanism of action of 1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological receptors, while the pyrrolidine ring can enhance the compound’s binding affinity. The methylsulfanyl group may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below compares the main compound with analogs from the evidence:
Key Observations :
- The main compound and ’s analog share a pyrrolidine-5-oxo core but differ in aryl substituents and heterocyclic groups. The methylsulfanyl group in the main compound is electron-donating, contrasting with the electron-withdrawing fluorine in ’s compound. This may alter aromatic ring reactivity and metabolic stability .
- ’s pyrazole-based compound diverges significantly in core structure but shares a sulfanyl group. The trifluoromethyl and aldehyde groups in suggest distinct physicochemical properties, such as increased electrophilicity .
Physicochemical Properties
- Lipophilicity : The methylsulfanyl group in the main compound increases logP compared to the fluorophenyl group in . This may improve membrane permeability but reduce aqueous solubility.
- Hydrogen-Bonding : The triazole in the main compound (2 H-bond acceptors) exceeds the thiadiazole in (1 H-bond acceptor), favoring interactions with polar binding pockets .
- Metabolic Stability : Thioethers (main compound) are prone to oxidative metabolism, whereas fluorinated aromatics () resist oxidation, suggesting shorter half-life for the main compound .
Research Findings and Implications
- Analog : Thiadiazole-containing pyrrolidine derivatives are reported in antimicrobial studies, where the thiadiazole’s electron-deficient nature aids in disrupting bacterial membranes . The main compound’s triazole group may shift activity toward eukaryotic targets (e.g., kinases).
- Analog : Pyrazole aldehydes are often intermediates in synthesizing inhibitors. The sulfanyl group here may act as a leaving group, contrasting with the main compound’s stable thioether linkage .
Biological Activity
The compound 1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolidine core with various substituents that contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in animal models, suggesting its utility in treating inflammatory diseases.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Apoptosis Induction : In cancer cells, the compound appears to trigger apoptotic pathways, leading to cell death.
- Cytokine Modulation : Its anti-inflammatory effects may be mediated through the modulation of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry reported that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
- Study 2 : Research conducted at King Saud University explored the antimicrobial properties and found that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
